Anti-Allergic Potency in Rabbit Basophil-Dependent Serotonin Release (BDSR) Assay: Acetyltylophoroside vs. Tylogenin and Dexamethasone
In the IgE-induced rabbit basophil-dependent serotonin release (BDSR) assay, acetyltylophoroside inhibited mediator release with a geometric mean IC50 of 331 µM. This potency was approximately 8.5-fold lower than that of its aglycone tylogenin (IC50 39 µM) and 2.75-fold higher than that of the corticosteroid dexamethasone (IC50 912 µM). All pairwise differences were statistically significant (P<0.05) [1].
| Evidence Dimension | Inhibition of IgE-induced basophil serotonin release |
|---|---|
| Target Compound Data | Acetyltylophoroside: geometric mean IC50 = 331 µM |
| Comparator Or Baseline | Tylophoroside: IC50 = 263 µM; Tylogenin: IC50 = 39 µM; Dexamethasone: IC50 = 912 µM |
| Quantified Difference | 8.5-fold less potent vs. tylogenin; 2.75-fold more potent vs. dexamethasone; 1.26-fold less potent vs. tylophoroside |
| Conditions | Rabbit basophil-dependent serotonin release (BDSR) assay system, IgE-mediated, cell-based in vitro. |
Why This Matters
Enables rational selection of acetyltylophoroside as a moderate-potency, steroid-glycoside tool compound for researchers requiring an antiallergic scaffold structurally and pharmacologically distinct from both the high-potency aglycone and the corticosteroid dexamethasone.
- [1] Gnabre, J.N., Halonen, M.J., Martin, D.G., Pinnas, J.L. (1994) Antiallergic activity of tylogenin, a novel steroidal compound from Tylophora sylvatica. Int J Immunopharmacol 16(8), 641-650. View Source
